molecular formula C22H38BrNO2S B11959530 4-Bromo-n-hexadecylbenzenesulfonamide CAS No. 1837-70-3

4-Bromo-n-hexadecylbenzenesulfonamide

Cat. No.: B11959530
CAS No.: 1837-70-3
M. Wt: 460.5 g/mol
InChI Key: QTKVVQHPAOYZAM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-n-hexadecylbenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with hexadecylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-n-hexadecylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-n-hexadecylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes.

    Industry: Used in the development of surfactants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-n-hexadecylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to disruption of cellular processes and induction of apoptosis. The bromine atom and the long alkyl chain contribute to its binding affinity and specificity .

Comparison with Similar Compounds

  • 4-Chloro-n-hexadecylbenzenesulfonamide
  • 4-Fluoro-n-hexadecylbenzenesulfonamide
  • 4-Bromo-n-hexadecyl-n-methylbenzenesulfonamide

Comparison: 4-Bromo-n-hexadecylbenzenesulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and fluoro analogs. The hexadecyl chain also contributes to its hydrophobicity and ability to interact with lipid membranes, making it a valuable compound in various applications .

Properties

CAS No.

1837-70-3

Molecular Formula

C22H38BrNO2S

Molecular Weight

460.5 g/mol

IUPAC Name

4-bromo-N-hexadecylbenzenesulfonamide

InChI

InChI=1S/C22H38BrNO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-27(25,26)22-18-16-21(23)17-19-22/h16-19,24H,2-15,20H2,1H3

InChI Key

QTKVVQHPAOYZAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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